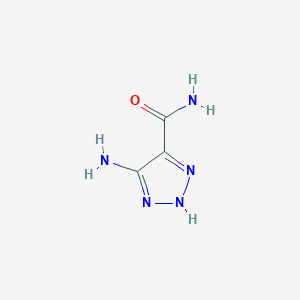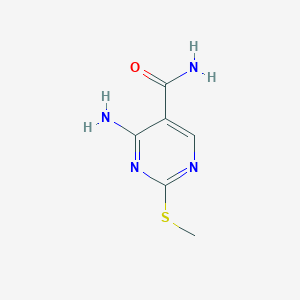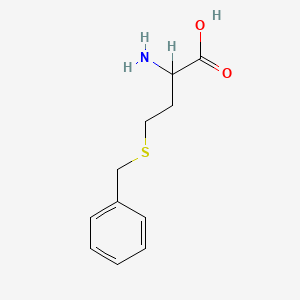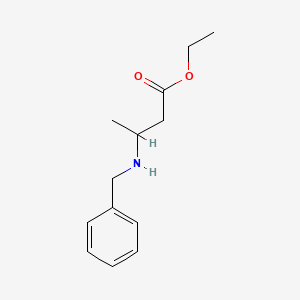
3-(苄氨基)丁酸乙酯
描述
Synthesis Analysis
The synthesis of ethyl 3-(benzylamino)butanoate and related compounds involves multiple steps, including reactions that introduce the benzylamino group into the butanoate structure. For instance, Rajesh et al. (2012) described tracing ethyl 2-acetyl-3-(phenylamino)butanoate intermediates during N-arylpiperidone synthesis, illustrating the complexity and precision required in synthesizing such compounds (Rajesh et al., 2012).
Molecular Structure Analysis
The molecular structure of ethyl 3-(benzylamino)butanoate and similar compounds has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. Małecka et al. (2004) presented the crystal and molecular structures of related compounds, highlighting the importance of inter- and intramolecular hydrogen bonds in stabilizing these structures (Małecka et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving ethyl 3-(benzylamino)butanoate are diverse, ranging from polymerization reactions to condensation processes. For example, Johnston and Pepper (1981) investigated the anionic polymerizations of ethyl and butyl cyanoacrylates initiated by benzyldimethylamine, demonstrating the reactivity of the ethyl group in such compounds (Johnston & Pepper, 1981).
Physical Properties Analysis
The physical properties of ethyl 3-(benzylamino)butanoate, including melting and boiling points, solubility, and density, are crucial for its handling and application in various chemical processes. However, detailed studies specifically addressing the physical properties of this compound were not identified in the current search. Research often focuses more on the synthesis and structural analysis, which are critical for understanding the compound's reactivity and potential applications.
Chemical Properties Analysis
The chemical properties of ethyl 3-(benzylamino)butanoate, such as its reactivity with other compounds, stability under different conditions, and potential for forming derivatives, are essential for exploring its applications in synthetic chemistry and materials science. Studies like those conducted by Kumar et al. (2010) on diastereoselective syntheses provide insights into the stereochemical aspects of reactions involving similar compounds, which can inform the chemical property analysis of ethyl 3-(benzylamino)butanoate (Kumar et al., 2010).
科学研究应用
化学酶促合成
3-(苄氨基)丁酸乙酯用于 β-氨基酸酯的化学酶促合成。Strompen 等人 (2013) 开发了一种工艺,用于对映选择性地合成该化合物,利用无溶剂化学酶促反应序列。该方法结合了塞流反应器和填充床反应器,实现了超过 98% 的高转化率和对映体过量 (Strompen、Weiss、Gröger、Hilterhaus 和 Liese,2013)。此外,Simon Strompen (2012) 详细描述了该反应序列,重点关注其动力学和热力学性质 (Strompen,2012)。
结构分析和限制
在 N-芳基哌啶酮的合成中,已经追踪到 3-(苄氨基)丁酸乙酯中间体。Rajesh 等人 (2012) 使用二维核磁共振波谱和 X 射线晶体学来探索这些中间体的结构限制和立体化学 (Rajesh、Reddy、Balaji、Sarveswari 和 Vijayakumar,2012)。
肽基 2,2-二氟-3-氨基丙酸酯的合成
3-(苄氨基)-2,2-二氟-4-甲基戊酸乙酯(3-(苄氨基)丁酸乙酯的衍生物)已被合成,作为一种潜在的蛋白酶抑制剂。该过程涉及 Reformatsky 反应,表明该化合物在合成复杂生物活性分子中的用途 (Angelastro、Bey、Mehdi 和 Peet,1992)。
四氢嘧啶酮的非对映选择性合成
Kumar 等人 (2010) 使用 3-(1-苯乙氨基)丁酸乙酯实现了非对映选择性合成。该方法展示了该化合物在合成具有立体化学控制的结构复杂分子的相关性 (Kumar、Raghavaiah、Mobin 和 Nair,2010)。
作用机制
Target of Action
Ethyl 3-(benzylamino)butanoate is a complex organic compound that interacts with various targets in the body. The primary targets of this compound are likely to be enzymes or receptors that can interact with its benzylamino and butanoate groups . .
Mode of Action
The mode of action of Ethyl 3-(benzylamino)butanoate involves its interaction with its targets. The compound may undergo nucleophilic substitution reactions at the benzylic position . This interaction can lead to changes in the target molecule, potentially altering its function .
Biochemical Pathways
Given its structure, it may be involved in reactions at the benzylic position, which could potentially affect various biochemical pathways . The downstream effects of these pathways would depend on the specific targets and their roles in cellular processes.
Pharmacokinetics
Like other esters, it may be subject to hydrolysis in the body, potentially affecting its bioavailability .
Action Environment
The action, efficacy, and stability of Ethyl 3-(benzylamino)butanoate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules that can interact with the compound, and the temperature . .
属性
IUPAC Name |
ethyl 3-(benzylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-16-13(15)9-11(2)14-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENQQNDKUFOZAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284761 | |
| Record name | ethyl 3-(benzylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(benzylamino)butanoate | |
CAS RN |
6335-80-4 | |
| Record name | NSC38818 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3-(benzylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key challenges in synthesizing short-chained aliphatic β-amino acids like Ethyl 3-(benzylamino)butanoate, and how does the research paper address this?
A1: Synthesizing short-chained aliphatic β-amino acids efficiently and with high enantioselectivity has been a challenge in organic chemistry. The research paper presents a novel approach using a solvent-free, chemoenzymatic reaction sequence. [] This method combines the advantages of a thermal aza-Michael addition for the initial synthesis of the racemic β-amino acid ester with a subsequent enzymatic resolution using lipase (Novozym 435) to achieve high enantiomeric excess of the desired (S)-enantiomer. This approach is particularly attractive as it minimizes waste generation and allows for easier product isolation compared to traditional methods involving organic solvents.
Q2: How does the choice of solvent-free conditions impact the kinetics and thermodynamics of the Ethyl 3-(benzylamino)butanoate synthesis?
A2: The absence of a solvent in this reaction system significantly influences both the reaction kinetics and thermodynamics. The paper highlights that the reaction medium changes with conversion and substrate ratios, posing a challenge for kinetic studies. [] To address this, the researchers developed a strategy using COSMO-RS calculations to determine the thermodynamic activities of the compounds in both solvent-based and solvent-free systems. This approach enables the prediction of reaction behavior across various conditions, including solvent-free scenarios, providing valuable insights for process optimization.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


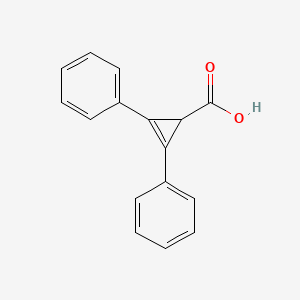



![2-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1267498.png)
